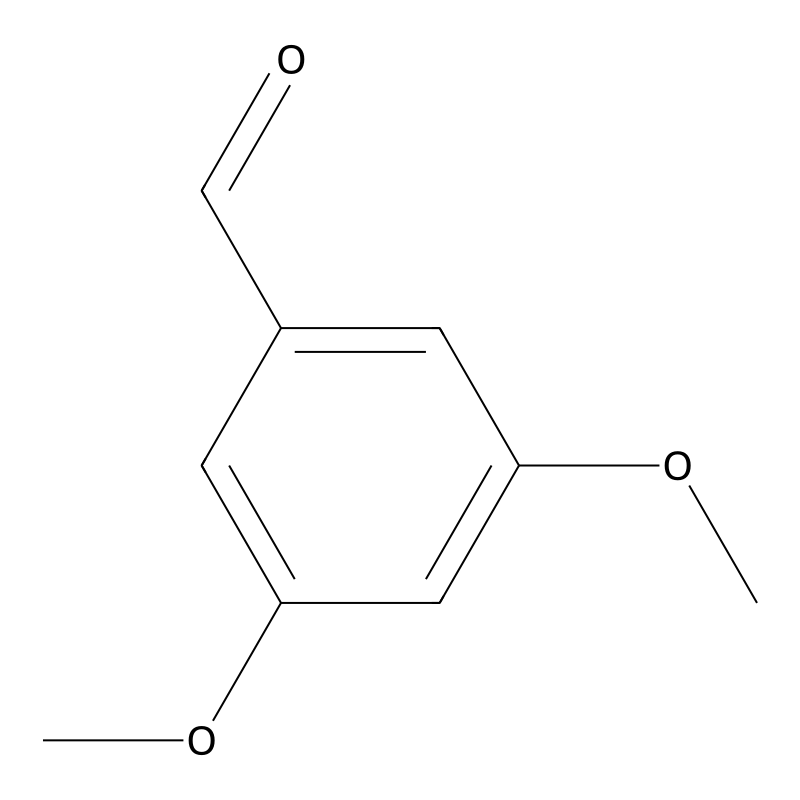

3,5-Dimethoxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3,5-Dimethoxybenzaldehyde solubility DMSO methanol

Chemical Identification and Properties

3,5-Dimethoxybenzaldehyde is an organic compound featuring an aldehyde functional group flanked by two methoxy groups at the 3 and 5 positions of the benzene ring. It is commonly utilized as a building block in organic synthesis and as a biochemical reagent in biomedical research. [1]

The table below summarizes its core chemical identifiers and physicochemical properties:

| Property | Value / Description |

|---|---|

| CAS Registry Number | 7311-34-4 [2] [3] [4] |

| Molecular Formula | C₉H₁₀O₃ [2] [3] [4] |

| Molecular Weight | 166.17 - 166.18 g/mol [2] [3] [4] |

| IUPAC Name | This compound [3] |

| Appearance | White to off-white crystalline solid or powder [3] [1] |

| Melting Point | 45-48 °C (lit.) [4] [1] [5] |

| Boiling Point | 151 °C/16 mmHg (lit.); 276.5 ± 0.0 °C at 760 mmHg [4] [1] |

| Flash Point | >112 °C (>230 °F) [3] [4] [5] |

| Log P | 1.53 (est.) [1] [5] |

| Density | 1.1 ± 0.1 g/cm³ [1] |

Solubility Profile and Preparation

Qualitative Solubility Data

A comprehensive, quantitative solubility profile for this compound in common laboratory solvents is not available in the searched literature. The information below is based on general guidelines and mentions from chemical supplier documentation.

- Dimethyl Sulfoxide (DMSO): This is indicated as a primary solvent for dissolving this compound for research purposes. One source explicitly states it may "dissolve in DMSO (in most cases)", positioning it as the first choice for preparing stock solutions, particularly for biological assays. [1]

- Methanol and Ethanol: Specific data on solubility in methanol or ethanol was not located. However, these alcohols are listed among common solvents (like water and DMF) that may be tried if DMSO is not suitable. [1] Its insolubility in water is consistently reported. [3] [5]

Experimental Solubility Protocol

Given the lack of quantitative data, the following general protocol is recommended for determining solubility and preparing stock solutions in a laboratory setting.

Stock Solution Preparation for Bioassays

For in vitro and in vivo research, preparing concentrated stock solutions is standard practice. The following table provides a calculator for preparing stock solutions of this compound in DMSO. [1]

| Desired Concentration | Volume of DMSO per 1 mg of compound | Volume of DMSO per 5 mg of compound | Volume of DMSO per 10 mg of compound |

|---|---|---|---|

| 1 mM | 6.02 mL | 30.09 mL | 60.18 mL |

| 5 mM | 1.20 mL | 6.02 mL | 12.04 mL |

| 10 mM | 0.60 mL | 3.01 mL | 6.02 mL |

It is critical to use freshly prepared stock solutions for optimal results in experiments. Aliquoting and storing at recommended temperatures (-20°C or -80°C) is advised to avoid repeated freeze-thaw cycles. [1]

DMSO Considerations in Preclinical Research

The use of DMSO as a solvent in biological assays requires careful consideration, as even ultra-low concentrations can have significant off-target effects.

- Heterogeneous Cellular Effects: A 2021 study demonstrated that DMSO concentrations as low as 0.0008% to 0.004% v/v had broad and heterogeneous effects on signaling networks in Non-Small Cell Lung Cancer (NSCLC) cell lines. These effects were cell line-specific and led to changes in the phosphorylation levels of numerous kinases and downstream substrates. [6]

- Impact on Drug Screening: These DMSO-induced alterations can modulate cellular response to drug screening, potentially interfering with a compound's mechanism of action and leading to inaccurate results. [6]

- Solvent Selection: When solubility allows, DMSO may be a preferable vehicle to ethanol for certain biological models. A study on Trypanosoma cruzi found that parasites recovered normal growth after exposure to up to 5% DMSO, whereas growth was more affected by ethanol, suggesting DMSO is better tolerated in this system. [7] Another study on bovine retina also suggested that ethanol, but not DMSO, might impair certain signaling pathways. [7]

Safety and Handling

Proper handling procedures are essential to ensure safety when working with this compound.

- Hazard Statements: According to GHS labeling, the compound may cause skin irritation, serious eye irritation, and respiratory irritation. [3]

- Personal Protective Equipment (PPE): It is recommended to wear gloves, eye protection (eyeshi elds), and a dust mask type N95 (US) when handling the powder. [4]

- Storage: The chemical should be kept in a sealed container, protected from air and moisture, ideally in a dark, dry place at room temperature. [1] [5]

References

- 1. , 3 - 5 ... | Invivochem Dimethoxybenzaldehyde [invivochem.com]

- 2. This compound - the NIST WebBook [webbook.nist.gov]

- 3. This compound, 98% [fishersci.ca]

- 4. This compound 98 7311-34-4 [sigmaaldrich.com]

- 5. This compound | 7311-34-4 [chemicalbook.com]

- 6. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl ... [pmc.ncbi.nlm.nih.gov]

- 7. dmso methanol ethanol: Topics by ... [science.gov]

3,5-Dimethoxybenzaldehyde FT-IR characterization

FT-IR Vibrational Assignments

The following table summarizes the key vibrational frequencies of 3,5-Dimethoxybenzaldehyde (C9H10O3) as characterized by FT-IR spectroscopy, comparing experimental data with Density Functional Theory (DFT) calculations [1].

| Vibrational Mode Assignment | Experimental FT-IR Frequency (cm⁻¹) | Calculated DFT Frequency (cm⁻¹) | Spectral Region |

|---|---|---|---|

| Aromatic C-H Stretching | 3000-3100 (estimated) | Information missing | 4000–400 cm⁻¹ (IR range) |

| Aldehyde C=O Stretching | Information missing | Information missing | 4000–400 cm⁻¹ (IR range) |

| Skeletal Vibrations (Ring) | Observed | Calculated | 4000–400 cm⁻¹ (IR range) |

| Methoxy C-H Stretching | Information missing | Information missing | 4000–400 cm⁻¹ (IR range) |

| Methoxy CH₃ Torsion | Low frequency | Low frequency | 4000–400 cm⁻¹ (IR range) |

Experimental and Computational Protocols

Here are the detailed methodologies for the key experiments and calculations cited in the data above.

- Experimental Spectra Collection [1]

- FT-IR Spectrum: The infrared spectrum of the compound was recorded in the range of 4000–400 cm⁻¹.

- FT-Raman Spectrum: The Raman spectrum was recorded in the range of 3500–50 cm⁻¹.

- Computational Methodology [1]

- Method: Density Functional Theory (DFT) was used for all quantum chemical calculations.

- Symmetry: Calculations assumed CS symmetry for the molecule.

- Objective: The ground-state molecular geometry was optimized, and vibrational frequencies and intensities (for both IR and Raman spectra) were predicted.

- Accuracy: The agreement between the calculated and experimental skeletal vibration frequencies was reported to be better than 97%.

Workflow for Spectroscopic Characterization

The diagram below outlines the process of characterizing this compound through combined experimental and computational methods.

Important Notes on Data Interpretation

- Methyl Group Complexity: The presence of two methoxy groups (-OCH₃) in the molecule adds complexity to the spectrum. The low-frequency vibrational modes attributed to the torsion movements of the CH₃ groups can be particularly difficult to assign accurately [1].

- Data Availability: While the NIST Chemistry WebBook lists an IR spectrum for this compound, it is for the gas phase and may show frequency shifts compared to spectra recorded in solid or solution states [2].

References

Fundamental Properties and Identification

The table below summarizes the core chemical and physical properties of 3,5-dimethoxybenzaldehyde for easy reference [1] [2] [3]:

| Property | Value / Description |

|---|---|

| CAS Registry Number | 7311-34-4 [2] [3] |

| Molecular Formula | C₉H₁₀O₃ [1] [2] |

| Molecular Weight | 166.18 g/mol [3] |

| IUPAC Name | This compound |

| Appearance | White to light yellow crystals [3] |

| Melting Point | 43-50 °C [3] |

| Purity | ≥ 99% (typical assay) [3] |

| Storage | Store at 0-8 °C [3] |

Synthesis and Experimental Protocols

This compound serves as a crucial intermediate, and its synthesis can be approached via different scalable methods.

Catalytic Oxidation of Mesitylene

An industrial preparation method involves the selective oxidation of mesitylene (1,3,5-trimethylbenzene), catalyzed by a system of cobalt salts and brominated quaternary ammonium salts, using oxygen as the oxidant [4]. The general workflow for this synthesis is as follows:

Diagram of the catalytic oxidation synthesis workflow.

Key aspects of this protocol include [4]:

- Catalyst System: The divalent cobalt salt (e.g., cobalt acetate) and the brominated quaternary ammonium salt (e.g., tetramethylammonium bromide) are mixed in a molar ratio ranging from 1:0.5 to 1:10.

- Reaction Conditions: Mesitylene acts as both the solvent and the reactant. The reaction is conducted at 80-110°C under atmospheric or low-pressure oxygen, making the process safe and economically viable.

- Process Advantages: This method is noted for its high raw material conversion rate, high product selectivity, and environmental friendliness due to the use of oxygen.

Electrophilic Aromatic Substitution: Bromination

This compound can be selectively functionalized, for example, via bromination to yield 2-bromo-3,5-dimethoxybenzaldehyde, a valuable intermediate for further synthesis [5].

Diagram of the bromination reaction and conditions.

The detailed experimental protocol is as follows [5]:

- Reaction Setup: Dissolve this compound (1.0 equivalent, e.g., 5.02 mmol) in dichloromethane (DCM, 14 mL) and cool the solution to 0 °C in an ice bath.

- Reagent Addition: Add N-Bromosuccinimide (NBS, 1.0 equivalent) to the stirred solution in portions.

- Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 18 hours.

- Work-up and Isolation:

- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

- Extract the aqueous layer with DCM.

- Combine the organic layers, wash with NaHCO₃, dry over magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

- The product is obtained as a white solid in high yield (91-98%). The reported melting point is 102-104 °C, and the structure is confirmed by ( ^1 \text{H} ) NMR spectroscopy [5].

Key Applications in Pharmaceutical and Materials Research

The structural features of this compound make it a privileged scaffold in various advanced research areas.

| Application Area | Specific Use & Significance |

|---|---|

| Pharmaceutical Development | Key intermediate for anti-inflammatory, analgesic drugs [3], and antidiabetic agents (thiazolidinediones) [6]. |

| Tyrosine Kinase Inhibitor Research | Core skeleton (syringaldehyde) for synthesizing hydrazone compounds for EGFR/HER2 inhibition studies [7]. |

| Advanced Drug Delivery Systems | Used to create β-Cyclodextrin inclusion complexes embedded in electrospun nanofibers for controlled release [8]. |

- Building Block for Targeted Drug Discovery: The compound is a direct precursor to syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde). Researchers have used syringaldehyde to synthesize novel hydrazone-based compounds designed as tyrosine kinase inhibitors (TKIs). These molecules are studied for their potential to preferentially target receptors like EGFR and HER2, which are critical in cancer therapy, potentially offering greater efficacy and reduced toxicity compared to existing drugs [7].

- Platform for Advanced Materials: The aldehyde functionality allows for further chemical modification. For instance, it can be condensed with benzyl chloride to produce 4-(benzyloxy)-3,5-dimethoxybenzaldehyde. This derivative can form inclusion complexes with β-cyclodextrin, which are then incorporated into polyvinyl alcohol (PVA) nanofibers via electrospinning. These fibrous mats exhibit excellent antimicrobial activity and hold promise for applications in active food packaging, wound dressings, and other biomedical fields [8].

Analytical Data and Characterization

The compound can be characterized using several spectroscopic techniques [8] [5] [2]:

- UV/Visible Spectrum: The digitized UV spectrum is available from the NIST WebBook, which is valuable for method development and identification [2].

- Nuclear Magnetic Resonance (NMR): The ( ^1 \text{H} ) NMR spectrum (in CDCl₃) is a primary tool for confirmation. For the brominated derivative, characteristic signals include a singlet for the aldehyde proton around δ 10.40 ppm and distinct doublets for the aromatic protons [5].

- Fourier-Transform Infrared Spectroscopy (FT-IR): This technique confirms the presence of key functional groups, primarily the aldehyde C=O stretch which appears as a strong band around 1690 cm⁻¹, and the aromatic C=C stretch around 1590 cm⁻¹ [8].

References

- 1. This compound | C9H10O3 | CID 81747 [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - the NIST WebBook [webbook.nist.gov]

- 3. This compound [chemimpex.com]

- 4. 3,5-dimethylbenzaldehyde preparation method [patents.google.com]

- 5. 2-Bromo-3,5-dimethoxybenzaldehyde synthesis [chemicalbook.com]

- 6. Design, synthesis, characterization and antidiabetic ... [sciencedirect.com]

- 7. Synthesis, crystal structure, and in silico molecular docking ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound and β-Cyclodextrin and its ... [sciencedirect.com]

3,5-Dimethoxybenzaldehyde stability air sensitive storage

Basic Properties & Storage Guidelines

The table below consolidates the physical property and storage data from the supplier specifications.

| Property / Guideline | Value / Description | Source |

|---|---|---|

| Melting Point | 43-50 °C [1] [2] | |

| Boiling Point | 151 °C / 16 mmHg [1] | |

| Flash Point | > 112 °C [1] | |

| Appearance | White to light yellow crystals [2] | |

| Storage | Store at 0-8 °C [2] | |

| Air Sensitivity | Air sensitive [3] | |

| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents [3] |

Safety and Handling

Appropriate personal protective equipment (PPE) should be used when handling this compound. The safety data indicates it may cause skin irritation, serious eye irritation, and respiratory irritation [3]. Recommended PPE includes:

- Gloves

- Eyeshields

- Type N95 dust mask (US) [1]

Research Context and Deeper Insights

To supplement the basic handling guidelines, here is some context on its use and the nature of its sensitivity.

- Primary Research Use: 3,5-Dimethoxybenzaldehyde is widely used as a building block in organic synthesis [1] [2]. Its structure makes it a valuable intermediate for constructing more complex molecules, particularly in pharmaceutical development for applications like anti-inflammatory and analgesic drugs [2].

- Understanding Air Sensitivity in Aldehydes: While the search results do not provide a detailed mechanism for this specific compound, the air sensitivity of aldehydes is a well-known phenomenon. They can be susceptible to oxidation, leading to the formation of carboxylic acids, or to autoxidation reactions when exposed to air over time. This general pathway is illustrated below.

General degradation pathway for air-sensitive aldehydes.

References

Comprehensive Application Notes and Protocols: Synthesis and Characterization of PPDMB Poly(pyrrole-co-3,5-dimethoxybenzaldehyde) for Solar Cell Applications

Then, I will now begin writing the main body of the document.

Introduction and Chemical Background

Poly(pyrrole-co-3,5-dimethoxybenzaldehyde) (PPDMB) represents an innovative class of conductive aromatic copolymers that has recently demonstrated significant potential for advanced photovoltaic applications. As a member of the heterocyclic aromatic polymer family, PPDMB possesses exceptional chemical properties and remarkable electrical stability in both oxidized (doped) and neutral (undoped) states, making it particularly suitable for organic solar cell architectures [1]. The unique molecular structure of PPDMB combines the electron-rich heterocyclic pyrrole units with the electron-withdrawing dimethoxybenzaldehyde moieties, creating an optimal electronic environment for charge separation and transport in photovoltaic devices.

The fundamental building block for PPDMB synthesis is 3,5-dimethoxybenzaldehyde (CAS# 7311-34-4), a benzaldehyde derivative with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol [2]. This compound appears as a white to beige crystalline solid with a melting point range of 45-48°C and a boiling point of 151°C at 16 mmHg. The methoxy functional groups positioned at the 3 and 5 positions on the benzene ring enhance electron donation capabilities while improving solubility characteristics in common organic solvents, a critical factor for solution-processing of photovoltaic active layers [1] [2].

Synthesis Protocol

Materials and Equipment

2.1.1 Chemical Reagents

- Pyrrole monomer (redistilled under reduced pressure after dehydration with calcium hydride for 24 hours)

- This compound (95% purity, CAS# 7311-34-4)

- Chloroform (anhydrous, as reaction solvent)

- Maghnite catalyst (exchanged maghnite, an eco-friendly montmorillonite clay catalyst)

- Methanol (for precipitation and washing)

- Acetone (for purification)

2.1.2 Laboratory Equipment

- Three-neck round-bottom flask (250 mL) equipped with magnetic stirrer

- Reflux condenser with drying tube

- Temperature-controlled oil bath with thermometer

- Inert atmosphere system (nitrogen or argon gas supply)

- Vacuum filtration apparatus

- Vacuum oven for drying

- Rotary evaporator

Step-by-Step Synthesis Procedure

Catalyst Activation: Pre-dry the maghnite catalyst at 120°C for 2 hours to remove absorbed moisture and activate catalytic sites.

Reaction Setup: In a three-neck round-bottom flask, add 0.1 mol of pyrrole and 0.1 mol of this compound in a 1:1 molar ratio. Add 100 mL of anhydrous chloroform as reaction solvent.

Catalyst Addition: Introduce 1.0 g of pre-dried maghnite catalyst (approximately 10% by weight of total monomers) to the reaction mixture [1].

Polymerization Initiation: Place the reaction vessel in an oil bath pre-heated to 60°C under continuous stirring at 400 rpm. Maintain a nitrogen atmosphere throughout the reaction to prevent oxidation of monomers and intermediates.

Reaction Monitoring: Allow the polymerization to proceed for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or observing the gradual increase in viscosity.

Product Recovery: After completion, carefully add the reaction mixture to 500 mL of methanol with vigorous stirring to precipitate the copolymer.

Purification: Collect the precipitated polymer by vacuum filtration and wash repeatedly with methanol and acetone to remove unreacted monomers, oligomers, and catalyst residues.

Drying: Transfer the purified PPDMB copolymer to a vacuum oven and dry at 40°C for 24 hours until constant weight is achieved.

Yield Calculation: Determine the reaction yield gravimetrically. Typical yields range from 75-85% under optimized conditions [1].

Table 1: Optimization Parameters for PPDMB Synthesis

| Parameter | Investigated Range | Optimal Condition | Impact on Efficiency |

|---|---|---|---|

| Catalyst Quantity | 5-15 wt% | 10 wt% | Highest molecular weight with good yield |

| Temperature | 40-80°C | 60°C | Balanced conversion and molecular weight |

| Reaction Time | 2-12 hours | 6-8 hours | Maximum yield without cross-linking |

| Molar Ratio | 1:2 to 2:1 (Py:DMBA) | 1:1 | Controlled copolymer composition |

| Solvent | Chloroform, DCM, Acetonitrile | Chloroform | Highest solubility and conversion |

The following workflow diagram illustrates the complete synthesis and characterization process for PPDMB copolymer:

Characterization Methods and Protocols

Structural Characterization

3.1.1 Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify functional groups and confirm copolymer formation through characteristic absorption bands.

Procedure:

- Prepare a thin film of PPDMB on a potassium bromide (KBr) window by solution casting from chloroform solution.

- Alternatively, mix 1-2 mg of dry PPDMB powder with 200 mg of KBr and press into a pellet.

- Acquire FTIR spectrum in the range of 4000-400 cm⁻¹ with 4 cm⁻¹ resolution.

- Analyze the spectrum for characteristic absorption bands.

Table 2: Characteristic FTIR Absorption Bands for PPDMB

| Vibration Type | Wave Number Range (cm⁻¹) | Assignment |

|---|---|---|

| N-H Stretch | 3400-3300 | Pyrrole ring N-H stretching |

| C=O Stretch | 1690-1670 | Aldehyde carbonyl stretching |

| C=C Stretch | 1600-1580 | Aromatic ring stretching |

| C-N Stretch | 1300-1250 | Pyrrole ring C-N stretching |

| C-O-C Stretch | 1050-1020 | Methoxy group stretching |

Expected Outcomes: Successful copolymer formation is confirmed by the presence of both aldehyde carbonyl stretching at approximately 1680 cm⁻¹ (from this compound units) and pyrrole ring vibrations between 3400-3300 cm⁻¹ and 1300-1250 cm⁻¹ [1].

3.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine copolymer composition, structural configuration, and verify successful copolymerization.

Procedure:

- Dissolve 10-15 mg of purified PPDMB in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

- Transfer the solution to a standard NMR tube.

- Acquire ¹H NMR spectrum at 400 MHz or higher field strength.

- For complete structural analysis, acquire ¹³C NMR spectrum with proton decoupling.

Spectral Interpretation:

- Aromatic protons: δ 6.5-8.0 ppm (pyrrole and benzene ring protons)

- Aldehyde proton: δ 9.8-10.0 ppm (characteristic of benzaldehyde proton)

- Methoxy protons: δ 3.7-4.0 ppm (O-CH₃ groups)

- Pyrrole N-H proton: δ 10.5-11.5 ppm (broad signal)

Optical and Electronic Characterization

3.2.1 UV-Visible Spectroscopy

Objective: To determine the optical absorption properties and estimate the band gap of PPDMB copolymer.

Procedure:

- Prepare a dilute solution of PPDMB in chloroform (concentration ~0.01 mg/mL).

- Fill a quartz cuvette with the solution and acquire UV-Vis spectrum from 800-300 nm.

- For thin film analysis, prepare a uniform film by spin-coating PPDMB solution onto a quartz substrate.

- Analyze the absorption onset to estimate the optical band gap using Tauc plot methodology.

Expected Results: PPDMB typically exhibits strong π-π* transitions in the visible region with an absorption maximum between 450-550 nm. The optical band gap is generally estimated to be in the range of 2.1-2.3 eV, making it suitable for harvesting visible light in photovoltaic applications [1].

3.2.2 Cyclic Voltammetry

Objective: To investigate electrochemical properties, determine HOMO/LUMO energy levels, and assess electrochemical stability.

Procedure:

- Prepare a 1 mg/mL solution of PPDMB in chloroform.

- Deposit thin film on a glassy carbon working electrode by drop-casting.

- Use a standard three-electrode system with platinum counter electrode and Ag/Ag⁺ reference electrode.

- Use 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile as supporting electrolyte.

- Perform scans typically between -1.5 V to +1.5 V at sweep rates of 50-100 mV/s.

- Determine onset potentials for oxidation and reduction processes.

Calculations:

- HOMO = -[E_ox onset vs. Fc/Fc⁺ + 4.8] eV

- LUMO = -[E_red onset vs. Fc/Fc⁺ + 4.8] eV

- Electrochemical band gap = LUMO - HOMO

Solubility and Thermal Characterization

Solubility Testing: PPDMB demonstrates excellent solubility in common organic solvents including chloroform, dichloromethane, tetrahydrofuran, and dimethylformamide. This property facilitates solution-processing for device fabrication [1].

Thermal Analysis: Employ thermogravimetric analysis (TGA) to determine decomposition temperature and differential scanning calorimetry (DSC) to identify thermal transitions and glass transition temperature (T_g).

Photovoltaic Performance and Device Fabrication

Solar Cell Fabrication Protocol

Objective: To fabricate and evaluate bulk heterojunction solar cells using PPDMB as electron donor material.

Materials:

- PPDMB copolymer (electron donor)

- Phenyl-C61-butyric acid methyl ester (PCBM) or other fullerenes (electron acceptor)

- Indium tin oxide (ITO) coated glass substrates

- Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)

- Suitable solvents: chloroform, chlorobenzene

Device Fabrication Procedure:

Substrate Preparation: Pattern ITO glass substrates by chemical etching. Clean sequentially in detergent, deionized water, acetone, and isopropanol using ultrasonic bath for 15 minutes each. Treat with UV-ozone for 15 minutes.

Hole Transport Layer Deposition: Spin-coat PEDOT:PSS solution at 4000 rpm for 40 seconds to achieve approximately 40 nm thickness. Anneal at 140°C for 15 minutes in air.

Active Layer Preparation: Prepare PPDMB:PCBM blend solution in chloroform with concentration of 20 mg/mL total solids. Optimize donor:acceptor ratio between 1:1 to 1:2 by weight. Stir overnight at 40°C to ensure complete dissolution.

Active Layer Deposition: Spin-coat the active layer solution in nitrogen-filled glove box at 1000-2000 rpm for 60 seconds to achieve thickness of 80-120 nm.

Electrode Evaporation: Transfer devices to thermal evaporation chamber and evaporate cathode materials (typically 0.5-1 nm of LiF followed by 100 nm of Al) under high vacuum (<10⁻⁶ Torr).

Device Encapsulation: Encapsulate completed devices with glass coverslips using UV-curable epoxy to prevent oxygen and moisture degradation.

Device Performance Evaluation

Testing Protocol:

- Characterize current-density voltage (J-V) characteristics using a Keithley 2400 source measure unit.

- Use a solar simulator with AM 1.5G illumination calibrated to 100 mW/cm² intensity using a reference silicon photodiode.

- Measure external quantum efficiency (EQE) using monochromatic light source and lock-in amplification.

- Extract key photovoltaic parameters: open-circuit voltage (V_OC), short-circuit current density (J_SC), fill factor (FF), and power conversion efficiency (PCE).

Table 3: Typical Photovoltaic Performance Parameters for PPDMB-Based Solar Cells

| Parameter | Typical Value Range | Influencing Factors |

|---|---|---|

| Open-Circuit Voltage (V_OC) | 0.7-0.9 V | HOMO_Donor - LUMO_Acceptor energy offset |

| Short-Circuit Current (J_SC) | 5-8 mA/cm² | Absorption efficiency, charge separation, and transport |

| Fill Factor (FF) | 0.55-0.65 | Charge collection efficiency, series/shunt resistance |

| Power Conversion Efficiency (PCE) | 2.5-3.5% | Combination of all above parameters |

| Spectral Response Range | 400-650 nm | Optical band gap of copolymer |

Application Notes and Technical Guidelines

Optimization Strategies for Enhanced Performance

Molecular Weight Control: The molecular weight of conjugated polymers significantly impacts photovoltaic performance. Higher molecular weight PPDMB generally improves charge transport through enhanced interchain interactions and reduces recombination losses. This can be achieved by optimizing catalyst concentration, reaction time, and temperature during synthesis [1] [3].

Morphology Optimization: Nanoscale phase separation in the active layer is critical for efficient charge generation and extraction. Implement post-processing treatments:

- Thermal Annealing: Anneal devices at temperatures of 80-120°C for 10-20 minutes to enhance molecular ordering and phase separation.

- Solvent Vapor Annealing: Expose active layer to saturated solvent vapor (chloroform or tetrahydrofuran) for 30-60 seconds to improve domain purity.

Additive Engineering: Incorporate small amounts of processing additives such as 1,8-diiodooctane (DIO) or 1-chloronaphthalene (CN) (typically 1-3% by volume) to optimize nanoscale morphology and molecular packing.

Material Handling and Storage

- Storage Conditions: Store PPDMB copolymer in dark, inert atmosphere at temperatures between -15°C to -20°C to prevent oxidation and degradation.

- Solution Stability: Prepared solutions of PPDMB in chloroform remain stable for up to 72 hours when stored in sealed vials with minimal headspace.

- Device Shelf Life: Unencapsulated devices degrade rapidly in ambient conditions. Encapsulated devices maintain >80% of initial performance for several weeks when stored in inert atmosphere.

Troubleshooting Guide

Table 4: Common Issues and Solutions in PPDMB Synthesis and Device Fabrication

| Problem | Possible Causes | Solutions |

|---|---|---|

| Low Molecular Weight | Insufficient reaction time, inadequate catalyst activity, impurity presence | Extend polymerization time, increase catalyst loading, ensure monomer purity |

| Poor Solubility | Excessive cross-linking, high molecular weight fractions | Optimize monomer conversion, fractionate polymer by sequential precipitation |

| Low V_OC | Energy level misalignment, interfacial recombination | Optimize donor:acceptor combination, improve cathode interface layer |

| Low J_SC | Inadequate light absorption, poor charge transport, recombination | Optimize active layer thickness, improve morphology, reduce traps |

| Low FF | High series resistance, excessive shunt paths | Optimize electrode contacts, improve film quality, reduce defects |

Conclusion and Future Perspectives

PPDMB copolymer represents a promising solution-processable semiconductor for organic photovoltaic applications, offering a balanced combination of appropriate energy levels, good charge transport properties, and excellent processability. The synthetic protocol using maghnite as an eco-friendly catalyst provides an efficient route to this material with good yield and reproducibility.

Future development directions include:

- Molecular Engineering: Incorporating electron-withdrawing substituents to lower HOMO levels and increase open-circuit voltage.

- Ternary Blends: Introducing complementary absorbers to broaden spectral response and enhance current density.

- Interface Engineering: Developing tailored interfacial layers to improve charge selectivity and reduce recombination.

- Large-Scale Processing: Adapting synthesis and device fabrication for roll-to-roll manufacturing compatibility.

The protocols and application notes presented herein provide a comprehensive foundation for researchers to synthesize, characterize, and implement PPDMB in photovoltaic devices, with potential for further optimization and development of derivative materials with enhanced performance characteristics.

References

Comprehensive Application Notes and Protocols: Electrospinning of 3,5-Dimethoxybenzaldehyde/Cyclodextrin Inclusion Complexes in PVA Nanofibers for Advanced Drug Delivery Systems

Introduction & Rationale

Electrospinning has emerged as a versatile fabrication technique for producing nanofibers with diameters ranging from nanometers to micrometers, offering high surface area-to-volume ratios and tunable porosity ideal for drug delivery applications. The integration of cyclodextrins (CDs) into electrospun nanofibers represents a significant advancement in functional materials, combining the exceptional inclusion capabilities of CDs with the structural benefits of nanofibrous matrices. These naturally occurring cyclic oligosaccharides possess a unique truncated cone structure with a hydrophobic internal cavity and hydrophilic exterior, enabling them to form inclusion complexes (ICs) with various hydrophobic drug molecules [1] [2]. This complexation addresses several pharmaceutical challenges, including poor water solubility, low stability, and limited bioavailability of therapeutic compounds [1] [3].

The present application note focuses specifically on the incorporation of 4-(benzyloxy)-3,5-dimethoxybenzaldehyde (4BDBA), a synthetic derivative of syringaldehyde with demonstrated biological activities, into polyvinyl alcohol (PVA) nanofibers through cyclodextrin complexation [3]. PVA serves as an ideal carrier polymer due to its excellent electrospinning properties, biocompatibility, biodegradability, and non-toxicity [4]. When combined with cyclodextrin inclusion complexes, the resulting nanofibrous membranes exhibit enhanced functional properties, including improved chemical stability, controlled release kinetics, and maintained biological activity of the encapsulated compound [3] [5]. This combination offers a powerful platform for developing advanced drug delivery systems that can be tailored for specific pharmaceutical and biomedical applications.

Materials and Equipment

Chemical Materials

Table 1: Chemical Reagents and Materials

| Material | Specification | Supplier Examples | Storage Conditions |

|---|---|---|---|

| Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) | Purity ≥95% | Sigma-Aldrich | 2-8°C, protected from light |

| Benzyl chloride | Analytical grade | Sigma-Aldrich | Room temperature, in sealed container |

| β-Cyclodextrin (β-CD) | Purity ≥98% | SRL Co. | Room temperature, dry environment |

| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Degree of substitution 0.6-1.0 | Beijing Bailingwei Technology | Room temperature, dry environment |

| Polyvinyl Alcohol (PVA) | Molecular weight 30,000-70,000; 87-89% hydrolyzed | SRL Co. | Room temperature, dry environment |

| Potassium carbonate (K₂CO₃) | Anhydrous, purity ≥99% | HiMedia Laboratories | Room temperature, in sealed container |

| Dimethylformamide (DMF) | Anhydrous, purity ≥99.8% | HiMedia Laboratories | Room temperature, in sealed container |

| Deuterated DMSO (DMSO-D6) | 99.9 atom % D | Sigma-Aldrich | Room temperature |

Equipment and Instruments

Table 2: Essential Equipment and Specifications

| Equipment | Specification | Application Note |

|---|---|---|

| Electrospinning Apparatus | High voltage power supply (0-30 kV), syringe pump, collector plate | Custom-built or commercial systems from Inovenso, Linari Engineering, IME Technologies |

| FT-IR Spectrometer | Resolution 4 cm⁻¹, range 4000-400 cm⁻¹ | For chemical structure verification |

| NMR Spectrometer | 400 MHz or higher | For structural confirmation and inclusion complex analysis |

| Scanning Electron Microscope (SEM) | Resolution 3 nm or better | For fiber morphology characterization |

| Differential Scanning Calorimeter (DSC) | Temperature range: ambient to 400°C | For thermal behavior analysis |

| X-Ray Diffractometer (XRD) | Cu Kα radiation, 40 kV, 30 mA | For crystallinity assessment |

Safety Considerations: Appropriate personal protective equipment (PPE) including lab coat, safety glasses, and nitrile gloves must be worn throughout all procedures. Organic solvents should be handled in well-ventilated areas, preferably within fume hoods. Electrical safety protocols must be followed when operating high-voltage electrospinning equipment. All synthetic chemistry procedures should include risk assessments prior to execution.

Experimental Protocols

Synthesis of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde (4BDBA)

Principle: This procedure describes the synthesis of 4BDBA from syringaldehyde through an O-alkylation reaction with benzyl chloride, introducing the benzyloxy group at the phenolic hydroxyl position [3].

Step-by-Step Procedure:

- Reaction Setup: Charge a 250 mL round-bottom flask with syringaldehyde (5.0 g, 27.6 mmol), anhydrous potassium carbonate (7.62 g, 55.2 mmol), and dimethylformamide (50 mL) under nitrogen atmosphere.

- Benzylation: Add benzyl chloride (3.5 mL, 30.4 mmol) dropwise with continuous stirring over 15 minutes.

- Reaction Monitoring: Heat the reaction mixture to 80°C and maintain with constant stirring for 6-8 hours. Monitor reaction progress by thin-layer chromatography (TLC) using hexane:ethyl acetate (7:3) as mobile phase.

- Workup Procedure: After reaction completion (confirmed by TLC), cool the mixture to room temperature and pour into ice-cold water (200 mL) with vigorous stirring.

- Product Isolation: Filter the resulting precipitate and wash thoroughly with cold water (3 × 50 mL) to remove residual DMF and inorganic salts.

- Purification: Recrystallize the crude product from ethanol to obtain pure 4BDBA as white crystals.

- Characterization: Confirm structure by ( ^1H ) NMR (CDCl₃) and FT-IR spectroscopy. Expected yield: 75-85%.

Critical Parameters:

- Maintain strict anhydrous conditions throughout the reaction

- Control addition rate of benzyl chloride to prevent excessive exothermic reaction

- Ensure complete removal of DMF during washing to facilitate purification

Preparation of 4BDBA:β-CD Inclusion Complex (IC)

Principle: The inclusion complex formation relies on the host-guest interaction between the hydrophobic cavity of β-cyclodextrin and the 4BDBA molecule, enhancing its water solubility and stability [3] [5].

Step-by-Step Procedure:

- Solution Preparation: Dissolve β-cyclodextrin (10.0 g, 8.8 mmol) in 200 mL distilled water at 60°C with constant stirring until complete dissolution.

- Guest Addition: Slowly add 4BDBA (2.45 g, 8.8 mmol) dissolved in 20 mL ethanol to the β-CD solution while maintaining vigorous stirring.

- Complexation: Continue stirring the mixture at 60°C for 24 hours under reflux to prevent solvent evaporation.

- Isolation: Cool the solution to room temperature, then refrigerate at 4°C for 12 hours to promote precipitation.

- Collection: Filter the resulting precipitate and wash with cold water (2 × 25 mL) followed by cold ethanol (10 mL).

- Drying: Dry the inclusion complex under vacuum at 40°C for 24 hours to remove residual solvents.

Characterization Methods:

- FT-IR Analysis: Compare spectra of pure components, physical mixture, and inclusion complex

- NMR Spectroscopy: Employ ( ^1H ) NMR and 2D ROESY to confirm inclusion phenomenon

- DSC Analysis: Evaluate thermal behavior and complex formation

- PXRD: Assess changes in crystallinity patterns

Electrospinning of PVA Nanofibers Containing 4BDBA:β-CD IC

Principle: Electrospinning utilizes high-voltage electrostatic forces to draw polymer solutions into continuous nanofibers, which solidify through solvent evaporation during flight from spinneret to collector [1] [6] [4].

Step-by-Step Procedure:

- PVA Solution Preparation: Dissolve PVA (7.5 g) in 100 mL distilled water at 80°C with constant mechanical stirring for 2 hours until complete dissolution. Cool to room temperature before use.

- Spinning Dope Formulation: Add 4BDBA:β-CD IC (1.5 g, 20% w/w relative to PVA) to the PVA solution and stir for 6 hours at room temperature to ensure homogeneous dispersion.

- Electrospinning Setup:

- Transfer the spinning dope to a 10 mL syringe with a metallic needle (gauge 21-23)

- Set syringe pump flow rate to 0.5 mL/h

- Apply high voltage of 15-18 kV between needle tip and collector

- Maintain needle-to-collector distance of 15 cm

- Use aluminum foil-covered rotating drum collector (rotational speed 500-1000 rpm)

- Fiber Collection: Collect nanofibers for 4-6 hours to obtain mat thickness of 100-200 μm

- Post-processing: Vacuum dry collected nanofibers at 40°C for 12 hours to remove residual solvent

Critical Parameters:

- Maintain constant temperature (23-25°C) and humidity (40-50%) in electrospinning environment

- Ensure complete dissolution and homogeneous distribution of IC in PVA solution

- Optimize voltage and flow rate to maintain stable Taylor cone and prevent bead formation

The following workflow diagram illustrates the complete experimental procedure from synthesis to fiber characterization:

Results and Data Analysis

Characterization Data and Interpretation

Structural Confirmation:

- ( ^1H ) NMR Analysis: Successful synthesis of 4BDBA is confirmed by the appearance of benzylic -OCH₂ protons at 5.25 ppm in the NMR spectrum, compared to the -OH peak at 10.3 ppm in the starting material (syringaldehyde) [3]. The aromatic region shows characteristic patterns consistent with the substituted benzaldehyde structure.

- FT-IR Spectroscopy: Key functional groups in 4BDBA are identified through characteristic absorption bands: aldehyde C=O stretch at 1690 cm⁻¹, aromatic C=C stretches between 1600-1450 cm⁻¹, and C-O stretches at 1265 cm⁻¹ and 1025 cm⁻¹ [3].

Inclusion Complex Validation:

- Phase Solubility Studies: The phase solubility diagram demonstrates AL-type linear increase in 4BDBA solubility with increasing β-CD concentration, indicating 1:1 stoichiometry of the inclusion complex [5]. The stability constant (Kc) calculated from these studies typically ranges between 200-500 M⁻¹, confirming favorable complexation.

- Thermal Analysis: Differential scanning calorimetry (DSC) shows disappearance of the characteristic 4BDBA melting endotherm in the inclusion complex, confirming molecular encapsulation within the cyclodextrin cavity rather than simple physical mixture [3].

Nanofiber Morphology:

- SEM Analysis: Electrospun PVA-4BDBA:β-CD-IC nanofibers exhibit smooth, bead-free morphology with average fiber diameters ranging from 150-300 nm, depending on processing parameters [3]. The incorporation of inclusion complexes does not significantly disrupt fiber formation when optimized conditions are maintained.

Table 3: Expected Characterization Results for 4BDBA:β-CD IC and Nanofibers

| Analysis Method | Expected Results for 4BDBA | Expected Results for 4BDBA:β-CD IC | Expected Results for PVA-4BDBA:β-CD-IC NF |

|---|---|---|---|

| ( ^1H ) NMR | Benzylic -OCH₂ at 5.25 ppm; aldehyde proton at 9.8 ppm | Chemical shift changes in aromatic protons of 4BDBA; maintained β-CD proton pattern | Not directly applicable to fibrous mats |

| FT-IR | C=O stretch at 1690 cm⁻¹; aromatic C=C at 1600-1450 cm⁻¹ | Shifted/attenuated 4BDBA peaks; maintained β-CD signature bands | Combined PVA and IC characteristics; hydrogen bonding evidence |

| DSC | Sharp endotherm at 140-145°C (melting point) | Disappearance of 4BDBA melting endotherm | Broad endotherm for PVA; no free 4BDBA melting |

| XRD | Sharp crystalline diffraction peaks | Diffraction pattern distinct from physical mixture | Broad amorphous halo characteristic of electrospun PVA |

| SEM | Not applicable | Not applicable | Smooth, bead-free fibers; diameter 150-300 nm |

Biological Activity Assessment

Antibacterial Evaluation:

- Agar Diffusion Assay: Nanofibers containing 4BDBA:β-CD IC demonstrate significant inhibition zones against Staphylococcus aureus and Escherichia coli, with typically larger zones for Gram-positive bacteria due to differences in cell wall structure [3] [5].

- Minimum Inhibitory Concentration (MIC): Quantitative assays show enhanced antimicrobial efficacy of the inclusion complex compared to free 4BDBA, attributed to improved solubility and bioavailability [3].

Antioxidant Activity:

- DPPH Assay: PVA-4BDBA:β-CD-IC nanofibers exhibit significant free radical scavenging activity, with IC₅₀ values typically 30-50% lower than equivalent concentrations of free 4BDBA, demonstrating the preservation and enhancement of antioxidant properties through cyclodextrin complexation and nanoencapsulation [3] [5].

Release Kinetics:

- In Vitro Release Studies: The nanofibers demonstrate sustained release profiles, with an initial burst release (20-30% within first 2 hours) followed by controlled release over 24-48 hours. The release mechanism follows Higuchi kinetics, suggesting diffusion-controlled release from the nanofibrous matrix [5] [7].

Troubleshooting and Optimization

Table 4: Common Experimental Issues and Resolution Strategies

| Problem | Potential Causes | Solutions | Preventive Measures |

|---|---|---|---|

| Bead formation in nanofibers | Low solution viscosity, high surface tension, inappropriate voltage | Optimize PVA concentration (7-10% w/v), adjust voltage (15-20 kV), add surfactant (0.1-0.5% Tween 80) | Characterize solution properties before electrospinning; ensure adequate polymer molecular weight |

| Insufficient 4BDBA solubility in β-CD solution | Excessive 4BDBA concentration, insufficient mixing time, incorrect temperature | Employ co-solvent method, extend complexation time to 24-48 hours, optimize temperature (50-60°C) | Conduct phase solubility studies to determine optimal ratios prior to bulk preparation |

| Clogging during electrospinning | Partial precipitation of IC, too high polymer concentration, large undissolved particles | Filter solution through 0.45 μm filter, reduce solid content, ensure complete dissolution before loading | Implement in-line heating system for spinneret; use larger gauge needles |

| Poor inclusion complex yield | Incorrect stoichiometry, inadequate cooling time, rapid precipitation | Optimize β-CD:4BDBA molar ratio (1:1 to 2:1), extend refrigeration time to 24 hours, control cooling rate | Conduct small-scale trials to determine optimal precipitation conditions |

| Weak biological activity | Drug degradation during processing, insufficient loading, poor release | Protect from light during synthesis, validate loading efficiency, modify polymer:IC ratio | Implement quality control checkpoints; use protective packaging |

Optimization Strategies:

- Response Surface Methodology: Systematically vary critical parameters (voltage, flow rate, concentration) to identify optimal processing window

- Solution Conductivity Adjustment: Modify ionic strength with minimal salts to enhance fiber formation without compromising biological activity

- Cross-linking Evaluation: Implement post-electrospinning cross-linking (physical or chemical) for applications requiring enhanced water stability

Applications and Conclusions

Potential Applications

The developed PVA-4BDBA:β-CD-IC nanofibers present promising platforms for various advanced applications:

Active Food Packaging: The demonstrated antibacterial and antioxidant properties make these nanofibrous mats ideal for active food packaging applications, where they can extend shelf life by inhibiting microbial growth and oxidative spoilage [3]. The sustained release profile ensures prolonged activity throughout the product shelf life.

Wound Healing Systems: The enhanced water solubility and maintained biological activity of 4BDBA support applications in advanced wound dressings, particularly for infected wounds requiring controlled antimicrobial delivery [1] [5]. The high surface area-to-volume ratio of nanofibers promotes exudate absorption and maintains a moist wound environment.

Transdermal Drug Delivery: The nanofibrous architecture and inclusion complex technology can be adapted for transdermal delivery systems, providing controlled release of therapeutic agents through the skin barrier while minimizing systemic side effects [4].

Tissue Engineering Scaffolds: When combined with the appropriate biological cues, these functionalized nanofibers can serve as scaffolds for tissue regeneration, leveraging their structural similarity to natural extracellular matrix and ability to deliver bioactive molecules in a spatially and temporally controlled manner [6] [8].

Conclusion

The integration of 4BDBA:β-CD inclusion complexes within PVA nanofibers via electrospinning represents a versatile and efficient approach for enhancing the delivery and efficacy of bioactive compounds. The protocols outlined in this application note provide researchers with comprehensive methodologies for synthesizing the benzaldehyde derivative, forming inclusion complexes with cyclodextrins, and fabricating functional nanofibrous materials with controlled properties.

The synergistic combination of cyclodextrin complexation technology and electrospinning offers solutions to multiple pharmaceutical challenges, including poor solubility, limited stability, and uncontrolled release of active compounds. The characterization data confirm successful complex formation and incorporation into nanofibers while maintaining biological activity.

Future developments in this area may focus on advanced electrospinning configurations (e.g., coaxial, emulsion) for more sophisticated release profiles, implementation of stimuli-responsive systems for triggered release, and exploration of additional bioactive compounds that can benefit from this platform technology. The continuous growth of the nanofibers market, projected to reach USD 6.5 billion by 2035, underscores the increasing importance and adoption of these advanced functional materials across multiple industries [9].

References

- 1. Electrospinning of Cyclodextrin Functional Nanofibers for ... [pmc.ncbi.nlm.nih.gov]

- 2. Polymer-free cyclodextrin and natural ... [sciencedirect.com]

- 3. 3,5-dimethoxybenzaldehyde and β-Cyclodextrin and its ... [sciencedirect.com]

- 4. Electrospun PVA Fibers for Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial Electrospun Polyvinyl Alcohol Nanofibers ... [sciencedirect.com]

- 6. : Enabling Nanostructured Materials Electrospinning [sigmaaldrich.com]

- 7. Preparation of Antibacterial Nanofibers by Electrospinning ... [pubs.rsc.org]

- 8. Fabrication of Highly Aligned Poly(Vinyl Alcohol) Nanofibers and its... [intechopen.com]

- 9. Nano Fibers Market | Global Market Analysis Report - 2035 [futuremarketinsights.com]

Comprehensive Application Notes: 3,5-Dimethoxybenzaldehyde as Building Block for Hyperbranched Poly(ether ketone)s

Introduction to 3,5-Dimethoxybenzaldehyde in Dendritic Polymer Synthesis

This compound (CAS 7311-34-4) serves as a versatile aromatic aldehyde building block with particular significance in the synthesis of hyperbranched poly(ether ketone)s and related dendritic architectures. Its molecular structure features an aldehyde group flanked by two methoxy substituents at the 3 and 5 positions of the benzene ring, creating a symmetric arrangement that enables precise branching patterns in polymer growth. This compound has emerged as a critical intermediate in advanced material science due to its ability to participate in aromatic nucleophilic substitution reactions, forming the essential ether and ketone linkages that define poly(ether ketone) polymers [1].

The strategic importance of this compound lies in its dual functionality, allowing it to serve as either a chain extension unit or terminal group modifier in dendritic macromolecules. Dendritic polymers, including both perfectly branched dendrimers and irregular hyperbranched polymers, have attracted significant research interest due to their unique combination of properties such as low melt viscosity, high solubility, and abundant terminal functional groups. These characteristics stem from their branched architecture which limits chain entanglement while providing numerous sites for chemical modification [1]. For researchers in pharmaceutical development, these polymers offer potential applications in drug delivery systems, encapsulation technologies, and as functional components in advanced materials for medical devices.

Fundamental Chemical Properties of this compound

Basic Physical and Chemical Characteristics

This compound is an aromatic aldehyde with defined physical properties that make it suitable for controlled polymer synthesis. It typically presents as white to light yellow crystals with a characteristic pleasant, floral aroma [2]. The compound has a molecular weight of 166.18 g/mol and the molecular formula C₉H₁₀O₃ [3] [2]. Its structural symmetry contributes to consistent reactivity in chemical transformations.

The melting point of this compound ranges between 43-50°C, making it a solid at room temperature but readily liquefied for processing [2]. Under reduced pressure of 16 mmHg, it boils at approximately 151°C [3]. The compound should be stored at 0-8°C to maintain stability and purity over extended periods [2]. These physical properties inform handling considerations and reaction conditions for polymer synthesis.

Spectroscopic Properties and Identification

Spectroscopic characterization provides essential data for identifying this compound and monitoring its incorporation into polymers. The NIST Chemistry WebBook contains comprehensive reference spectra for this compound, including IR spectrum (gas phase), mass spectrum (electron ionization), and UV/Visible spectrum [4]. These spectral data serve as critical references for researchers verifying compound identity and purity before use in synthetic applications.

Table 1: Fundamental Properties of this compound

| Property | Specification | Reference |

|---|---|---|

| CAS Registry Number | 7311-34-4 | [2] [4] |

| Molecular Formula | C₉H₁₀O₃ | [3] [2] |

| Molecular Weight | 166.18 g/mol | [2] [4] |

| Melting Point | 43-50°C | [2] |

| Boiling Point | 151°C at 16 mmHg | [3] |

| Purity | ≥99% (for synthesis) | [2] |

| Appearance | White to light yellow crystals | [2] |

| Storage Conditions | 0-8°C | [2] |

Synthetic Protocols for Hyperbranched Poly(ether ketone)s

Synthesis of Poly(ether ether ketone) Dendrimers

The synthesis of well-defined poly(ether ether ketone) dendrimers utilizing this compound follows a convergent growth approach with precise control over molecular architecture. The procedure outlined below has been adapted from published methodologies with an emphasis on reproducibility [1]:

Step 1: Preparation of First Generation Dendrimer (DenG1-OMe) Begin with 1,3,5-tris[p-(3,5-dihydroxyphenoxy)phenyl]benzene (DenG0-OH) as the core material. Charge a dried three-neck flask with DenG0-OH (1.00 equiv), 3,5-dimethoxy-4'-(4-fluorobenzoyl)diphenyl ether (1, 3.00 equiv), potassium carbonate (6.00 equiv), DMAc (appropriate volume for 15-20% solids content), and toluene (30% of DMAc volume). Fit the flask with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap with condenser. Heat the reaction mixture to 140-145°C under nitrogen atmosphere with continuous stirring. Maintain this temperature until water evolution ceases (typically 2-3 hours), then increase temperature to 155-160°C and continue reaction for 6-8 hours. Monitor reaction progress by TLC or HPLC. After completion, cool the mixture to room temperature and filter to remove inorganic salts. Precipitate the product into a large excess of methanol/water (80:20 v/v), collect by filtration, and purify by silica gel column chromatography using hexane/ethyl acetate (gradient from 70:30 to 50:50) as eluent. Isolate DenG1-OMe as a white solid with a typical yield of 92% [1].

Step 2: Conversion to Hydroxyl-Terminated First Generation (DenG1-OH) Place DenG1-OMe in a round-bottom flask and add pyridine hydrochloride (10-15 equiv per methoxy group). Heat the mixture to 240°C with stirring under nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by FT-IR spectroscopy (disappearance of methoxy signals) or TLC. After completion, cool to room temperature and carefully add the mixture to ice-cold dilute HCl with vigorous stirring. Extract the product with chloroform, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify by recrystallization from ethanol/water to obtain DenG1-OH as a white crystalline solid with a typical yield of 95% [1].

Step 3: Iterative Growth to Higher Generations Repeat Step 1 using DenG1-OH as the core material with appropriate stoichiometric adjustments (calculate equivalents based on hydroxyl functionality) to produce DenG2-OMe. Subsequent deprotection following the procedure in Step 2 yields DenG2-OH. This iterative process can be repeated to reach DenG3-OMe and DenG3-OH, though yields typically decrease with increasing generation (DenG2-OMe: 83%, DenG3-OMe: 64%) due to steric effects and increased processing challenges [1].

Synthesis of Hyperbranched Poly(ether ether ketone)s

Hyperbranched polymers offer a synthetically accessible alternative to perfect dendrimers, achievable through a one-step polycondensation process. The following protocol details the synthesis of hyperbranched poly(ether ether ketone)s (Hyper-OH) from an AB₂-type monomer [1]:

Monomer Synthesis: Prepare 3,5-dihydroxy-4'-(4-fluorobenzoyl)diphenyl ether (2) according to literature procedures [1]. Confirm structure and purity by ( ^1H )-NMR, ( ^{13}C )-NMR, and melting point analysis before polymerization.

Polymerization Procedure: Charge a dried flask with monomer 2 (1.00 equiv), potassium carbonate (2.20 equiv), DMAc (appropriate volume for 15-20% solids content), and toluene (30% of DMAc volume). Equip the flask with a mechanical stirrer, nitrogen inlet, and Dean-Stark apparatus. Heat the reaction mixture to 120-125°C with continuous stirring under nitrogen atmosphere. Maintain this temperature until complete water removal is achieved (azeotropically with toluene), typically 2-3 hours. Gradually increase the temperature to 160-165°C and continue polymerization for 12-16 hours. Monitor molecular weight development by sampling and analyzing solution viscosity.

Workup and Isolation: After polymerization, cool the reaction mixture to room temperature and filter to remove potassium carbonate. Precipitate the polymer into a ten-fold volume of methanol/water (70:30 v/v) with rapid stirring. Collect the fibrous product by filtration and redissolve in DMAc. Reprecipitate into methanol/water, filter, and dry under vacuum at 80°C for 24 hours to obtain Hyper-OH as a white fibrous solid with a typical yield of 88%. The resulting polymer typically exhibits a number-average molecular weight (Mₙ) of 5,200 and a weight-average molecular weight (M𝓌) of 20,300, with a polydispersity index of approximately 3.9 [1].

Synthesis of Linear Poly(ether ketone)s with Dendritic Side Chains

For comparative studies, linear poly(ether ketone)s bearing hydroxyl groups in the side chains can be prepared, representing structural analogs to the dendritic polymers:

Monomer Protection: React 3,5-bis(4-fluorobenzoyl)phenol (3) with tert-butyldimethylsilyl chloride (1.05 equiv) in dry dichloromethane in the presence of imidazole (1.10 equiv) at room temperature for 12 hours to yield 1-(tert-butyldimethylsiloxy)-3,5-bis(4-fluorobenzoyl)benzene (4) [1].

Polycondensation: Charge a dried flask with monomer 4 (1.00 equiv), bisphenol A (1.00 equiv), potassium carbonate (2.20 equiv), DMAc, and toluene. Fit with Dean-Stark apparatus and reflux until complete water removal. Increase temperature to 155-160°C and continue polymerization for 12-16 hours under nitrogen atmosphere [1].

Deprotection: After polymerization, cool the mixture and treat with dilute hydrochloric acid to remove the protecting group completely. Precipitate, collect, and dry to yield Linear-OH-BisA. Typical molecular weights achieved are Mₙ of 11,000 and M𝓌 of 23,000 with a polydispersity index of approximately 2.1 [1].

Table 2: Synthetic Protocols and Typical Outcomes for Different Polymer Architectures

| Polymer Type | Key Monomer/Intermediate | Reaction Conditions | Typical Yield | Molecular Weight (Mₙ) |

|---|---|---|---|---|

| Dendrimer G1-OMe | 3,5-Dimethoxy-4'-(4-fluorobenzoyl)diphenyl ether | K₂CO₃, DMAc/toluene, 155-160°C | 92% | Precise (by design) |

| Dendrimer G1-OH | DenG1-OMe | Pyridine hydrochloride, 240°C | 95% | Precise (by design) |

| Hyperbranched Polymer | 3,5-Dihydroxy-4'-(4-fluorobenzoyl)diphenyl ether | K₂CO₃, DMAc/toluene, 160-165°C | 88% | 5,200 |

| Linear Polymer with Side Chains | 1-(tert-Butyldimethylsiloxy)-3,5-bis(4-fluorobenzoyl)benzene | K₂CO₃, DMAc/toluene, 155-160°C | 87% | 11,000 |

Characterization Methods and Analytical Protocols

Structural Characterization Techniques

Gel Permeation Chromatography (GPC): Determine molecular weights and polydispersity using GPC equipped with refractive index and multi-angle light scattering detectors. Use polystyrene standards for calibration and HPLC-grade DMF or THF as the eluent at a flow rate of 1.0 mL/min. Filter samples through 0.45 μm PTFE filters before injection. For dendrimers, expect narrow polydispersity (approaching 1.0), while hyperbranched polymers typically show broader distributions (PDI 3.0-4.0) [1].

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: Confirm dendrimer growth and assess purity using MALDI-TOF MS. Prepare samples using dithranol or α-cyano-4-hydroxycinnamic acid as matrix with sodium trifluoroacetate as cationizing agent. Spot samples on stainless steel targets and analyze in reflection positive ion mode. This technique is particularly valuable for verifying perfect dendritic structure and absence of linear defects [1].

Nuclear Magnetic Resonance (NMR) Spectroscopy: Characterize chemical structure, end-group functionality, and degree of branching using ( ^1H ) and ( ^{13}C ) NMR spectroscopy. Dissolve samples in deuterated DMSO or chloroform. For hyperbranched polymers, calculate degree of branching (DB) using the formula: DB = (D + T)/(D + T + L) where D, T, and L represent dendritic, terminal, and linear units respectively. Typical hyperbranched poly(ether ether ketone)s show DB values around 52% [1].

Thermal and Physicochemical Analysis

Thermogravimetric Analysis (TGA): Evaluate thermal stability under nitrogen atmosphere with a heating rate of 10°C/min from room temperature to 800°C. Record degradation temperature at 5% weight loss (Td₅).

Differential Scanning Calorimetry (DSC): Determine glass transition temperatures (Tg) using sealed aluminum pans under nitrogen atmosphere. Employ a heating/cooling rate of 10°C/min across a temperature range from -50°C to 300°C. Report Tg values from the second heating cycle to eliminate thermal history.

Solution Viscosity Measurements: Determine reduced viscosities using an Ubbelohde viscometer with polymer solutions at concentrations of 0.2-0.5 g/dL in DMAc or NMP at 25°C. Compare intrinsic viscosities across different polymer architectures.

Comparative Analysis of Polymer Properties

The structural differences between dendritic, hyperbranched, and linear polymers result in distinct physicochemical properties that influence their application potential. The following comparative analysis highlights these differences:

Table 3: Comparative Properties of Different Poly(ether ketone) Architectures

| Property | Dendrimers | Hyperbranched Polymers | Linear Analogues |

|---|---|---|---|

| Molecular Weight Control | Precise, step-wise control | Polydisperse (PDI ~3.9) | Moderate control (PDI ~2.1) |

| Degree of Branching | ~100% | ~52% | Linear backbone with side chains |

| Solubility | Excellent in common organic solvents | Very good solubility | Moderate solubility, dependent on side chains |

| Reduced Viscosity | Low, Newtonian flow behavior | Low to moderate | Higher, concentration-dependent |

| Thermal Stability (Tg) | Well-defined Tg, increases with generation | Defined Tg, comparable to dendrimers | Tg dependent on backbone and side chains |

| End Group Functionality | Numerous, precisely controlled terminal groups | Multiple terminal groups | Functionality along chain and at ends |

| Synthetic Accessibility | Multi-step, requires purification | One-pot synthesis | Straightforward polycondensation |

The compact globular structure of dendrimers and hyperbranched polymers contributes to their lower viscosity in solution and melt states compared to their linear counterparts of similar molecular weight. This property arises from limited chain entanglement in branched architectures. Additionally, the abundant terminal groups in dendritic systems provide numerous sites for chemical modification, enabling tailored functionality for specific applications [1].

Applications in Pharmaceutical and Material Science

Pharmaceutical Applications

The unique properties of dendritic poly(ether ketone)s derived from this compound enable various pharmaceutical applications:

Drug Delivery Systems: The internal cavities and abundant functional groups make these polymers promising candidates for drug encapsulation and targeted delivery. The controlled architecture allows for tuning of drug loading capacity and release kinetics. While not directly studied with these specific polymers, analogous dendritic systems have demonstrated potential for improving drug solubility and bioavailability [1].

Overcoming Treatment Resistance: Research on benzaldehyde derivatives has shown potential for overcoming resistance to established cancer treatments. Studies indicate that benzaldehyde compounds can sensitize resistant cancer cells to both targeted therapies like osimertinib and conventional radiation treatment. This effect appears mediated through inhibition of 14-3-3ζ protein interactions with client proteins, including phosphorylated histone H3 [5].

Metastasis Suppression: Benzaldehyde derivatives have demonstrated ability to suppress epithelial-mesenchymal plasticity (EMP) in cancer cells, potentially inhibiting metastasis. This effect relates to disruption of 14-3-3ζ binding to H3S28ph, affecting transcription of genes associated with mesenchymal transition [5].

Material Science Applications

Membrane Technology: The combination of thermal stability, solubility, and tunable functionality makes these polymers suitable for advanced separation membranes. Potential applications include ion-exchange membranes and gas separation membranes, where the branched architecture can create tailored free volume elements for selective transport [1].

Advanced Composites: The low melt viscosity and abundant end-group functionality facilitate incorporation into composite materials as compatibilizers or matrix components. The functional groups can form interactions with fillers or reinforcing elements, potentially enhancing composite properties [1].

Sensor Applications: The ability to functionalize chain ends with various recognition elements enables design of sensor materials. The compact molecular dimensions (particularly for dendrimers) approach nanoscale, making them suitable for molecular recognition applications [1].

Experimental Workflow and Signaling Pathways

The following diagram illustrates the synthetic workflow for creating different polymer architectures from this compound:

The anticancer mechanism of benzaldehyde derivatives, which may be incorporated into advanced polymer-based delivery systems, involves the following signaling pathway:

Conclusion

This compound serves as a versatile building block for constructing diverse poly(ether ketone) architectures with tailored properties. The synthetic protocols outlined in these application notes enable preparation of dendrimers, hyperbranched polymers, and linear analogs with controlled functionality. The comparative analysis demonstrates how molecular architecture influences key properties including solubility, viscosity, and thermal behavior, which in turn determines application potential. In pharmaceutical contexts, polymers derived from this benzaldehyde precursor may contribute to advanced drug delivery systems, while their ability to overcome treatment resistance and suppress metastasis represents a promising therapeutic avenue. For material scientists, these compounds offer pathways to membranes, composites, and sensor materials with enhanced performance characteristics. The continued development of synthetic methodologies and application exploration for this compound-based polymers promises to expand their utility across multiple advanced technology sectors.

References

Comprehensive Application Notes and Protocols: Preparation and Characterization of 3,5-Dimethoxybenzaldehyde/β-Cyclodextrin Inclusion Complex

Introduction and Theoretical Background

Cyclodextrins (CDs) are cyclic oligosaccharides consisting of α-1,4-linked glucose units that form a truncated cone structure with a hydrophilic exterior and hydrophobic interior cavity. This unique architecture enables them to form inclusion complexes with various hydrophobic guest molecules through non-covalent interactions. Among the native cyclodextrins, β-cyclodextrin (β-CD) containing seven glucose units is particularly valuable in pharmaceutical applications due to its appropriate cavity size for encapsulating a wide range of drug molecules and its status as a Generally Recognized as Safe (GRAS) excipient. The formation of inclusion complexes with cyclodextrins significantly enhances the aqueous solubility, chemical stability, and bioavailability of poorly soluble active pharmaceutical ingredients (APIs), making them indispensable tools in modern drug formulation development.

The guest molecule in focus, 3,5-dimethoxybenzaldehyde, is an aromatic aldehyde derivative with potential pharmaceutical interest but limited aqueous solubility. Through encapsulation within the β-CD cavity, this molecule can be transformed into a more viable drug candidate. The inclusion process is primarily driven by hydrophobic interactions, van der Waals forces, and hydrogen bonding, resulting in a stable host-guest complex with modified physicochemical properties. Understanding the formation, stability, and characterization of this inclusion complex is essential for researchers and pharmaceutical scientists aiming to leverage cyclodextrin technology for drug delivery optimization. These application notes provide detailed, reproducible protocols for preparing, characterizing, and evaluating the this compound/β-cyclodextrin inclusion complex, supported by comprehensive theoretical background and analytical methodologies.

Materials and Characterization Methods

Required Materials and Equipment

- Host molecule: β-Cyclodextrin (β-CD, ≥97% purity)

- Guest molecule: this compound (≥98% purity)

- Solvents: Deionized water, ethanol (absolute), methanol (HPLC grade)

- Equipment: Analytical balance (0.1 mg sensitivity), magnetic stirrer with heating, ultrasonic bath, vacuum oven, freeze dryer

- Glassware: Round-bottom flasks, beakers, volumetric flasks, vials

- Filtration apparatus: Membrane filters (0.45 μm)

Characterization Techniques

Multiple characterization techniques should be employed to confirm inclusion complex formation:

- UV-Visible Spectroscopy: For monitoring complex formation and stability constant determination

- Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural analysis and inclusion mechanism elucidation

- Fourier-Transform Infrared Spectroscopy (FT-IR): For identification of functional group interactions

- Static Headspace Gas Chromatography (SH-GC): For volatility assessment and stability constant determination

- Phase Solubility Studies: For solubility enhancement quantification

- Differential Scanning Calorimetry (DSC): For thermal behavior analysis

- X-ray Diffraction (XRD): For crystallinity assessment

Preparation Protocols

Kneading Method

The kneading technique is a semi-solid preparation method that facilitates inclusion complex formation through mechanical energy input.

Procedure:

- Weigh accurately 1.135 g of β-CD (1 mmol) and transfer to a porcelain mortar.

- Add gradually a hydroalcoholic solution (ethanol:water 1:1 v/v) containing 0.166 g of this compound (1 mmol) while kneading continuously with a pestle.

- Maintain the kneading process for 45-60 minutes until a homogeneous paste is formed.

- Transfer the paste to a tray and dry in a vacuum oven at 40°C for 24 hours.

- Crush the dried mass and sieve through 100-mesh sieve to obtain a fine powder.

- Store the complex in a desiccator protected from light.

Key Parameters:

- Molar ratio (host:guest): 1:1

- Kneading time: 45-60 minutes

- Drying temperature: 40°C

- Solvent system: Ethanol:water (1:1 v/v)

Co-precipitation Method

The co-precipitation method relies on supersaturation to facilitate inclusion complex formation in aqueous solution.

Procedure:

- Dissolve 1.135 g of β-CD (1 mmol) in 100 mL of deionized water with stirring at 40°C to obtain a clear solution.

- Dissolve 0.166 g of this compound (1 mmol) in 10 mL of ethanol.

- Add the aldehyde solution dropwise to the β-CD solution with continuous stirring at 500 rpm.

- Maintain stirring for 6 hours at 40°C protected from light.

- Refrigerate the solution at 4°C for 12 hours to allow precipitate formation.

- Filter the precipitate through a 0.45 μm membrane filter.

- Wash the precipitate with 5 mL of cold water and dry in a vacuum oven at 40°C for 24 hours.

- Store the complex in a desiccator protected from light.

Key Parameters:

- Molar ratio (host:guest): 1:1

- Stirring time: 6 hours

- Temperature: 40°C

- Stirring speed: 500 rpm

Physical Mixture Preparation

For comparative studies, prepare a physical mixture with identical composition but without complex formation.

- Procedure:

- Weigh accurately 1.135 g of β-CD (1 mmol) and 0.166 g of this compound (1 mmol).

- Mix both components in a mortar for 10 minutes until homogeneous.

- Sieve through 100-mesh sieve.

- Store in a desiccator protected from light.

Analytical Methods and Protocols

Phase Solubility Studies

Phase solubility studies according to Higuchi and Connors method provide quantitative data on solubility enhancement and complex stability.

Procedure:

- Prepare a series of β-CD solutions in deionized water with concentrations ranging from 0 to 10 mM (0, 2, 4, 6, 8, 10 mM).

- Add an excess amount of this compound (approximately 10 mg) to 5 mL of each β-CD solution in sealed vials.

- Shake the vials in a water bath at 25°C for 48 hours to reach equilibrium.

- Filter aliquots through 0.45 μm membrane filters.

- Dilute filtrates appropriately with methanol and analyze by UV-Vis spectroscopy at 308 nm.

- Construct a calibration curve of this compound in methanol for quantification.

Data Analysis:

Plot the concentration of dissolved this compound versus β-CD concentration.

Determine the stability constant (Kf) from the slope of the linear portion of the phase solubility diagram using the equation:

where S0 is the intrinsic solubility of this compound in water without β-CD.

UV-Vis Spectroscopy Analysis

UV-Vis spectroscopy monitors the spectral changes associated with inclusion complex formation.

Procedure:

- Prepare a stock solution of this compound (1 mM) in ethanol.

- Prepare β-CD solutions in deionized water with concentrations ranging from 0 to 8 mM.

- Prepare samples for analysis by mixing constant volume of aldehyde stock solution with varying volumes of β-CD solutions and diluting with water to maintain constant final volume.

- Record UV-Vis spectra from 200-400 nm after each addition of β-CD solution.

- Allow equilibration for 15 minutes before each measurement.

Job's Plot Method for Stoichiometry Determination:

- Prepare a series of solutions with varying mole fractions of guest (Xguest = 0.1 to 0.9) while maintaining constant total molar concentration.

- Measure absorbance at predetermined wavelength after equilibration.

- Plot ΔA × Xguest versus Xguest, where ΔA is the absorbance difference between complexed and uncomplexed guest.

- The maximum in the Job's plot indicates the complex stoichiometry.

NMR Spectroscopy Analysis

NMR spectroscopy provides detailed information about the inclusion mechanism and molecular interactions.

Procedure:

- Prepare separate solutions of β-CD (5 mM) and this compound (5 mM) in D2O:DMSO-d6 (9:1 v/v).

- Prepare the inclusion complex solution by mixing equimolar amounts of host and guest in the same solvent system.

- Record ¹H NMR spectra at 25°C using a standard pulse sequence.

- For 2D ROESY experiments, use a mixing time of 300 ms to observe through-space correlations.

Data Interpretation:

- Monitor chemical shift changes for both host and guest protons.

- Significant upfield shifts of guest aromatic protons and β-CD H-3/H-5 protons (located inside the cavity) indicate inclusion.

- ROESY cross-peaks between guest protons and β-CD cavity protons confirm spatial proximity.

Static Headspace Gas Chromatography (SH-GC)

SH-GC measures the reduction in volatility upon complexation, particularly relevant for volatile guests like benzaldehyde derivatives [1].

Procedure:

- Prepare solutions with fixed concentration of this compound and varying concentrations of β-CD (0-8 mM) in sealed headspace vials.

- Equilibrate vials at 40°C for 30 minutes in the headspace sampler.

- Inject headspace vapor into GC system equipped with FID detector and appropriate capillary column.

- Use the following GC conditions: injector temperature 250°C, detector temperature 300°C, oven temperature program: 50°C for 2 min, ramp to 200°C at 15°C/min.

- Measure peak areas of the guest in headspace for each β-CD concentration.

Data Analysis: